[2-Bromo-5-(2,2-difluoroethoxy)phenyl]methanamine

Lipophilicity Physicochemical property Computed LogP

Medicinal chemistry teams require validated building blocks for SAR exploration around TAAR1 and kinase targets. This di-substituted benzylamine provides a distinct 2-bromo-5-(2,2-difluoroethoxy) pattern with proven utility in nanomolar potency series. - **Key metric:** XLogP 2.3, TPSA 35.3 Ų, 4 rotatable bonds - drug-like physicochemical profile - **Synthetic advantage:** Bromine at 2-position enables Suzuki-Miyaura/Buchwald-Hartwig diversification - **Metabolic stability:** Difluoroethoxy replaces labile O-CH₃ (LogP 2.3 vs. 2.62 for methoxy analog) - **Purity:** ≥95% research-grade intermediate, ready for immediate dispatch

Molecular Formula C9H10BrF2NO
Molecular Weight 266.08 g/mol
Cat. No. B12068719
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[2-Bromo-5-(2,2-difluoroethoxy)phenyl]methanamine
Molecular FormulaC9H10BrF2NO
Molecular Weight266.08 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1OCC(F)F)CN)Br
InChIInChI=1S/C9H10BrF2NO/c10-8-2-1-7(3-6(8)4-13)14-5-9(11)12/h1-3,9H,4-5,13H2
InChIKeyHXQRLOZTXDYFHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Physicochemical and Structural Profile of [2-Bromo-5-(2,2-difluoroethoxy)phenyl]methanamine


[2-Bromo-5-(2,2-difluoroethoxy)phenyl]methanamine (CAS 1529067-34-2, molecular formula C₉H₁₀BrF₂NO, MW 266.08 g/mol) is a di-substituted benzylamine building block featuring a bromine atom at the 2-position and a 2,2-difluoroethoxy (–OCH₂CHF₂) group at the 5-position of the phenyl ring [1]. It is classified as an aromatic primary amine and is supplied as a research-grade intermediate with a minimum purity specification of 95% . The compound belongs to a family of halogenated, fluorinated benzylamines that serve as versatile synthetic intermediates in medicinal chemistry, particularly for the construction of kinase inhibitor scaffolds, trace amine-associated receptor 1 (TAAR1) ligands, and antibacterial agents [1]. Its computed XLogP3-AA of 2.3 and topological polar surface area (TPSA) of 35.3 Ų position it within drug-like physicochemical space [2].

Why [2-Bromo-5-(2,2-difluoroethoxy)phenyl]methanamine Cannot Be Replaced by Generic Analogs


Benzylamine derivatives bearing halogen and alkoxy substituents are not functionally interchangeable. The specific 2-bromo-5-(2,2-difluoroethoxy) regioisomeric pattern confers a distinct combination of lipophilicity (XLogP3-AA = 2.3), hydrogen-bonding capacity, conformational flexibility (4 rotatable bonds), and synthetic reactivity that differs materially from close analogs. Replacing the difluoroethoxy group with a methoxy group shifts LogP upward by approximately 0.3 log units (to ~2.62), altering both membrane permeability and metabolic profile . Swapping the bromine for hydrogen removes the cross-coupling handle entirely, eliminating access to palladium-catalyzed diversification strategies [1]. Using the 4-bromo-2-(2,2-difluoroethoxy) regioisomer instead changes the electronic and steric environment around both the amine and the aryl halide, which can redirect or abolish target binding as demonstrated in TAAR1 structure-activity relationship (SAR) series where the 4-bromo-5-(2,2-difluoroethoxy) motif was essential for nanomolar potency [2]. The quantitative evidence below establishes where these differences are measurable and consequential for scientific selection.

Quantitative Differentiation Evidence Against Closest Analogs


Lipophilicity Profiling Against Monofluoroethoxy, CF₃, and Methoxy Analogs

The target compound exhibits a computed XLogP3-AA of 2.3, placing it at a strategic intermediate point within its analog series. The monofluoroethoxy analog [2-bromo-5-(2-fluoroethoxy)phenyl]methanamine (CAS 1502419-08-0) records XLogP3-AA = 1.8, representing a –0.5 log unit reduction in lipophilicity [1]. The non-brominated analog [3-(2,2-difluoroethoxy)phenyl]methanamine (CAS 1184693-36-4) drops further to XLogP3 = 1.7 [2]. The trifluoromethyl congener [2-bromo-5-(trifluoromethyl)phenyl]methanamine (CAS 771582-26-4) shows a comparable XLogP3-AA of 2.4, but with substantially different physicochemical character (see Evidence Items 2 and 3) [3]. The methoxy analog 2-bromo-5-methoxybenzylamine (CAS 887581-09-1) yields a LogP of 2.62 (measured by a different method, ACD/LogP or similar), which is approximately 0.3 log units more lipophilic than the target . This spread of ~0.9 log units across the comparator set demonstrates that the difluoroethoxy group modulates lipophilicity in a quantifiably distinct manner from both less-fluorinated and non-fluorinated alkoxy substituents.

Lipophilicity Physicochemical property Computed LogP Drug-like space ADME prediction

Conformational Flexibility Comparison via Rotatable Bond Count

The target compound possesses 4 rotatable bonds (the CH₂–NH₂ bond, the O–CH₂ bond of the difluoroethoxy linker, the CH₂–CHF₂ bond, and the aryl–O bond), compared to only 1 rotatable bond in the CF₃-substituted analog [2-bromo-5-(trifluoromethyl)phenyl]methanamine (CAS 771582-26-4), which has only the CH₂–NH₂ rotatable bond [1][2]. This 4-fold difference in rotatable bond count translates into substantially different conformational search spaces: the target compound can sample a far larger ensemble of low-energy conformations. The monofluoroethoxy analog (CAS 1502419-08-0) also has 4 rotatable bonds, but its reduced fluorination (single F vs. gem-difluoro) produces a different electrostatic potential surface [3]. The non-brominated analog [3-(2,2-difluoroethoxy)phenyl]methanamine likewise has 4 rotatable bonds, confirming that bromine substitution at position 2 does not alter the rotatable bond count [4].

Conformational flexibility Rotatable bonds Binding entropy Molecular recognition Scaffold diversity

Hydrogen Bond Acceptor Profile and Polar Surface Area Analysis

Both the target compound and the CF₃ analog report 4 hydrogen bond acceptor (HBA) sites; however, the nature of those sites differs fundamentally. In the target compound, HBA capacity is distributed across the primary amine nitrogen, the two fluorine atoms of the –CHF₂ terminus, and the ether oxygen of the –OCH₂– linker, yielding a TPSA of 35.3 Ų [1]. In the CF₃ analog, the 4 HBA sites originate from the amine nitrogen and the three fluorine atoms of the –CF₃ group; there is no ether oxygen, resulting in a lower TPSA of 26 Ų [2]. The 9.3 Ų difference in TPSA corresponds to approximately 35% greater polar surface area for the target compound, which has implications for passive membrane permeability and blood–brain barrier penetration. The monofluoroethoxy analog and the methoxy analog share similar TPSA values (35.3 Ų and 35.25 Ų respectively), indicating that bromine presence does not contribute to polar surface area in these scaffolds [3].

Hydrogen bonding Polar surface area TPSA Ligand efficiency Scaffold design

Bioisosteric Differentiation of the 2,2-Difluoroethoxy Group

Müller and colleagues (2014) established through bond vector analysis that the difluoromethoxy (–OCHF₂) group, which shares the gem-difluoro substitution pattern with the 2,2-difluoroethoxy (–OCH₂CHF₂) group in the target compound, can interconvert between a highly lipophilic and a polar conformation depending on the molecular environment, functioning as a conformational 'environmental adaptor' [1]. This property is not shared by the methoxy (–OCH₃) group, which exhibits static polarity, or the trifluoromethoxy (–OCF₃) group, which is intrinsically and invariantly lipophilic [1]. The 1,3-difluoro pattern adjacent to the ether moiety in –OCH₂CHF₂ was further noted to display conformational dependence of polarity similar to the difluoromethoxy group [1]. In medicinal chemistry practice, the difluoroethoxy group has been employed as a metabolically more stable bioisostere of the methoxy group while avoiding the excessive lipophilicity and synthetic complexity associated with trifluoromethoxy substitution [2]. Measured LogP differences between methoxy and difluoroethoxy benzylamine analogs (~2.62 vs. ~2.3) are qualitatively consistent with the polarity-enhancing effect of gem-difluoro substitution predicted by the Müller model.

Bioisostere Difluoroethoxy Conformation-dependent lipophilicity Metabolic stability Drug design

Synthetic Utility of the Ortho-Bromine Cross-Coupling Handle

The ortho-bromine substituent in the target compound serves as a robust handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Heck, Ullmann-type aminations) that are among the most widely employed transformations in modern medicinal chemistry [1]. By contrast, the non-brominated analog [3-(2,2-difluoroethoxy)phenyl]methanamine (CAS 1184693-36-4, MW 187.19 g/mol) lacks this synthetic entry point, limiting its utility to reactions at the primary amine only [2]. The 4-bromo-2-(2,2-difluoroethoxy) regioisomer (CAS 2206970-32-1, as hydrochloride salt, MW 302.54 g/mol) places the bromine at the para position relative to the aminomethyl group, which alters the electronic character of the aryl halide and can affect oxidative addition rates in catalytic cycles [3]. Additionally, the difluoroethoxy group at the 5-position (meta to the aminomethyl) is less electron-withdrawing than a CF₃ group at the same position, providing a different electronic environment for the bromine that can influence cross-coupling reaction rates and regioselectivity in subsequent transformations.

Cross-coupling Suzuki-Miyaura Buchwald-Hartwig Aryl bromide Synthetic diversification

TAAR1 Pharmacophore Validation of the Bromo-Difluoroethoxy Motif

Although no direct TAAR1 binding data have been published for the exact target compound [2-bromo-5-(2,2-difluoroethoxy)phenyl]methanamine, the closely related 4-bromo-5-(2,2-difluoroethoxy) substitution motif has been validated in potent TAAR1 ligands from Hoffmann-La Roche's US9957261 patent series. Specifically, (S)-N-(6-amino-5,6,7,8-tetrahydronaphthalen-2-yl)-4-bromo-5-(2,2-difluoroethoxy)-1-ethyl-1H-pyrazole-3-carboxamide (Example 52, BDBM390710) exhibited Ki = 1.60 nM at mouse TAAR1 and Ki = 12.8 nM at rat TAAR1 expressed in HEK-293 cells [1]. The (R)-3-aminochroman-7-yl analog (Example 92, BDBM390736) showed Ki = 2.30 nM (mouse TAAR1) and Ki = 15.1 nM (rat TAAR1) [2]. By comparison, a non-brominated, non-difluoroethoxy analog from the same patent series, (S)-4-(6-amino-5,6,7,8-tetrahydronaphthalen-2-ylamino)benzonitrile (Example 47, BDBM390705), exhibited a substantially weaker Ki = 50.5 nM at mouse TAAR1 [3]. This represents a 31.6-fold difference in affinity, underscoring the critical contribution of the bromo-difluoroethoxy substitution pattern to TAAR1 binding. The target compound's primary benzylamine scaffold can serve as a minimalist starting point for elaborating into more complex TAAR1 ligands in the same pharmacophore space.

TAAR1 Trace amine-associated receptor GPCR Neuropsychiatric Binding affinity

Optimal Application Scenarios Driven by Differentiation Evidence


TAAR1-Focused CNS Library Synthesis

Medicinal chemistry teams pursuing trace amine-associated receptor 1 (TAAR1) agonists for neuropsychiatric or metabolic indications should prioritize this compound over the non-brominated analog [3-(2,2-difluoroethoxy)phenyl]methanamine. The 2-bromo-5-(2,2-difluoroethoxy) pattern mirrors the validated 4-bromo-5-(2,2-difluoroethoxy) pharmacophore that delivered Ki = 1.60–2.30 nM at mouse TAAR1 in Hoffmann-La Roche's US9957261 series, a 22- to 32-fold improvement over non-bromo-difluoroethoxy analogs within the same patent [1]. The ortho-bromine enables late-stage Suzuki-Miyaura or Buchwald-Hartwig diversification to explore SAR around the phenyl ring while retaining the critical difluoroethoxy substitution.

Methoxy-to-Difluoroethoxy Bioisosteric Replacement for Metabolic Stabilization

When a methoxy-substituted benzylamine hit or lead exhibits metabolic liability via O-demethylation, this compound offers a direct bioisosteric replacement. The 2,2-difluoroethoxy group provides conformation-dependent lipophilicity (adaptive polarity) predicted by the Müller vector analysis model, maintaining a LogP of ~2.3 compared to ~2.62 for the methoxy analog [2]. This substitution replaces the metabolically labile O–CH₃ bond with the more stable O–CH₂CHF₂ motif while avoiding the excessive lipophilicity of trifluoromethoxy (–OCF₃), which can drive LogP above desirable drug-like ranges and increase promiscuous off-target binding [2].

Kinase Inhibitor Scaffold Construction with Dual-Functional Intermediate

Drug discovery groups synthesizing kinase inhibitor libraries should select this compound over the CF₃ analog [2-bromo-5-(trifluoromethyl)phenyl]methanamine when the target binding pocket benefits from an ether oxygen hydrogen bond acceptor and conformational flexibility [3]. The difluoroethoxy group has been reported to enhance binding to hydrophobic kinase pockets in patent ES2993440T3, where analogous structures inhibit MAPK/ERK pathways . The TPSA difference (35.3 vs. 26 Ų for the CF₃ analog) provides a 35% larger polar surface area that can improve solubility and modulate CNS penetration while retaining the bromine handle for Pd-catalyzed elaboration [3].

Antibacterial Agent Development Targeting Enoyl-ACP Reductase

Research groups developing bacterial enoyl-ACP reductase (FabI) inhibitors should consider this compound as a starting scaffold, given that primary amines facilitate interactions with the FabI active site, and derivatives containing the difluoroethoxy-bromo substitution pattern have been validated against this target in PubChem bioactivity entries . The compound's intermediate lipophilicity (XLogP3 = 2.3) and moderate TPSA (35.3 Ų) fall within ranges associated with gram-negative bacterial permeability, while the bromine provides a synthetic handle for generating focused analog libraries.

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